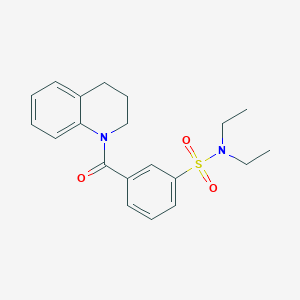
6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
科学的研究の応用
6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide has been studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine, where it has been studied for its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes it a potential candidate for the development of new anticancer drugs.
作用機序
The mechanism of action of 6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are essential for the growth and survival of cancer cells. This leads to the induction of apoptosis in cancer cells, which ultimately leads to their death.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide has some biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of cancer cells. This leads to the accumulation of toxic metabolites in cancer cells, which ultimately leads to their death. Additionally, this compound has been shown to have some anti-inflammatory properties, which makes it a potential candidate for the development of new anti-inflammatory drugs.
実験室実験の利点と制限
One of the main advantages of 6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide is its potential as a new anticancer drug. This compound has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis in cancer cells. Additionally, this compound has some anti-inflammatory properties, which makes it a potential candidate for the development of new anti-inflammatory drugs. However, one of the main limitations of this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for the study of 6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide. One of the most significant directions is the development of new anticancer drugs based on this compound. Studies have shown that this compound has potential as a new anticancer drug, and further research is needed to develop more potent and less toxic derivatives of this compound. Another direction is the study of the anti-inflammatory properties of this compound. Further research is needed to understand the mechanism of action of this compound and its potential as a new anti-inflammatory drug. Additionally, the toxicity of this compound needs to be studied in more detail to determine its safety for use in humans.
合成法
The synthesis of 6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide has been achieved using different methods. One of the most common methods involves the reaction of 2-pyrazinecarboxylic acid hydrazide with 1-cyclohexylethanone in the presence of chlorinating agents. This reaction leads to the formation of 6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide as a yellow solid. Other methods involve the use of different starting materials and reagents, but the overall reaction mechanism remains the same.
特性
製品名 |
6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide |
|---|---|
分子式 |
C13H18ClN5 |
分子量 |
279.77 g/mol |
IUPAC名 |
6-chloro-N//'-[(Z)-1-cyclohexylethylideneamino]pyrazine-2-carboximidamide |
InChI |
InChI=1S/C13H18ClN5/c1-9(10-5-3-2-4-6-10)18-19-13(15)11-7-16-8-12(14)17-11/h7-8,10H,2-6H2,1H3,(H2,15,19)/b18-9- |
InChIキー |
GNEBIGYAFYPANH-NVMNQCDNSA-N |
異性体SMILES |
C/C(=N/N=C(\C1=CN=CC(=N1)Cl)/N)/C2CCCCC2 |
SMILES |
CC(=NN=C(C1=CN=CC(=N1)Cl)N)C2CCCCC2 |
正規SMILES |
CC(=NN=C(C1=CN=CC(=N1)Cl)N)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenylpyrido[1,2-a]pyrimidin-5-ium](/img/structure/B262361.png)

![2-[4-(1H-inden-2-yl)-1-piperazinyl]ethanol](/img/structure/B262363.png)
![3-[(4-Chlorophenyl)sulfanyl]-3-{4-nitrophenyl}-1-phenyl-1-propanone](/img/structure/B262364.png)



![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)
![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)
![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)



